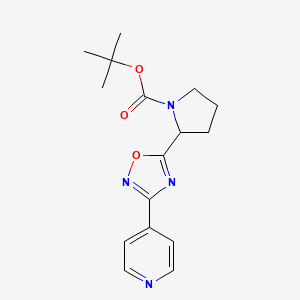

Tert-butyl 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core linked to a 1,2,4-oxadiazole ring substituted with a pyridin-4-yl group. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthesis . The pyridin-4-yl substituent distinguishes it from indole-based analogs, likely influencing electronic characteristics, solubility, and target interactions .

Properties

IUPAC Name |

tert-butyl 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-10-4-5-12(20)14-18-13(19-23-14)11-6-8-17-9-7-11/h6-9,12H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQNTIDCHJPOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloroformate, pyridine derivatives, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce production costs.

Chemical Reactions Analysis

Tert-butyl 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the oxadiazole moiety. Tert-butyl 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate has shown promising activity against various beta-coronaviruses. For instance, a study indicated that this compound could inhibit viral replication and modulate the host immune response, making it a candidate for further development as an antiviral agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research has demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies have reported that the incorporation of the pyridine and oxadiazole groups enhances the cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways that regulate cell survival and proliferation .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a crucial role in disease progression .

Case Study 1: Antiviral Profiling

In a study focused on the antiviral profiling of similar compounds, Tert-butyl derivatives were shown to exhibit significant inhibitory effects against viral replication in vitro. The results suggested that modifications to the oxadiazole structure could enhance antiviral efficacy through better interaction with viral proteins .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structural Similarities and Substitution Patterns

The compound shares a common scaffold with analogs reported in , and 4: a pyrrolidine-1-carboxylate backbone conjugated to a 1,2,4-oxadiazole ring. Key differences lie in the substituents:

Key Observations :

Comparison with Patent Derivatives

Compounds from and (e.g., bicyclo[2.2.2]octane derivatives) share the tert-butyl carbamate group but feature bulkier scaffolds. These analogs highlight the versatility of the pyrrolidine-oxadiazole core in drug discovery, though their synthesis involves multi-step sequences (e.g., LiAlH4 reduction, Dess-Martin oxidation) .

Biological Activity

Tert-butyl 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Overview of the Compound

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 75528259

- Molecular Weight: 286.32 g/mol

The compound features a pyrrolidine ring substituted with a tert-butyl and a 1,2,4-oxadiazole moiety linked to a pyridine ring. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors in the body. Notably, it has been studied for its potential as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is implicated in various metabolic and inflammatory processes, making it a target for treating conditions like type 2 diabetes and obesity.

Key Findings:

- GPBAR1 Activation:

- Selectivity:

Biological Activity Data

A summary of biological assays conducted on related compounds provides insight into the efficacy of the oxadiazole derivatives:

| Compound | EC (µM) | Efficacy (%) | Target Receptor |

|---|---|---|---|

| Compound 9 | 3.5 | 115 | GPBAR1 |

| Compound 10 | 5.0 | 110 | GPBAR1 |

| Tert-butyl derivative | N/A | N/A | N/A |

These results indicate that the oxadiazole scaffold is promising for further optimization in drug development targeting metabolic disorders .

Case Studies

Several studies have investigated the biological effects of related oxadiazole derivatives:

- Cytotoxicity Studies:

- Anti-inflammatory Activity:

Q & A

Q. Advanced

- Respiratory protection : Use NIOSH-approved N95 masks to avoid inhalation of fine particulates .

- Glove selection : Nitrile gloves (≥8 mil thickness) resist permeation by CH₂Cl₂ .

- Waste disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

Emergency response : Immediate eye washing (15+ minutes) and decontamination of exposed skin with pH-neutral soap .

What computational methods aid in predicting the compound’s reactivity or binding modes in target proteins?

Q. Advanced

- Docking studies : Use AutoDock Vina with PyMOL to model interactions between the oxadiazole ring and catalytic residues (e.g., kinase ATP-binding pockets) .

- DFT calculations : Gaussian 16 optimizes geometries to predict regioselectivity in nucleophilic attacks .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.